3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide
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Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4,6-trichlorophenol with 2,2,2-trichloroethanol under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple chlorine atoms enhances its binding affinity and specificity for certain targets, making it a potent compound in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(3-naphthalen-1-ylthioureido)ethyl]benzamide
Uniqueness
Compared to similar compounds, 3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide is unique due to its specific substitution pattern on the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C16H11Cl6NO2 |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl6NO2/c1-8-3-2-4-9(5-8)14(24)23-15(16(20,21)22)25-13-11(18)6-10(17)7-12(13)19/h2-7,15H,1H3,(H,23,24) |
InChI Key |
XVXVMYNFMDZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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